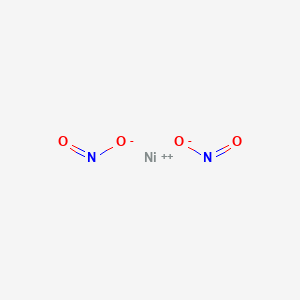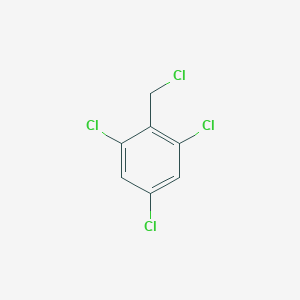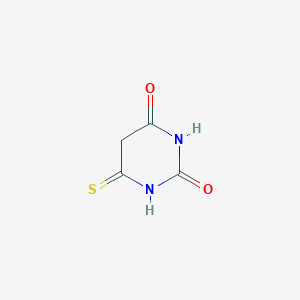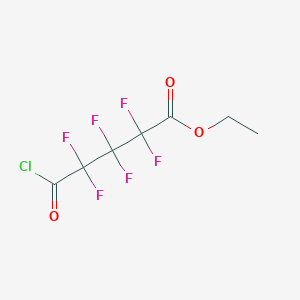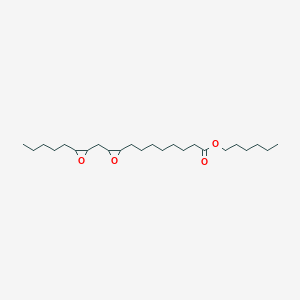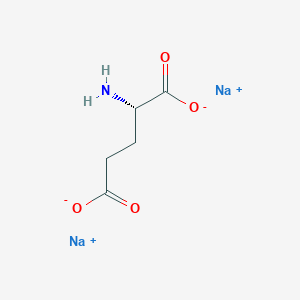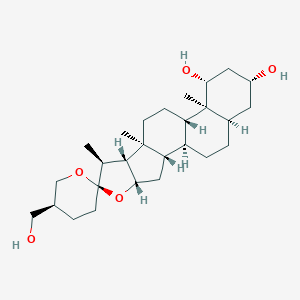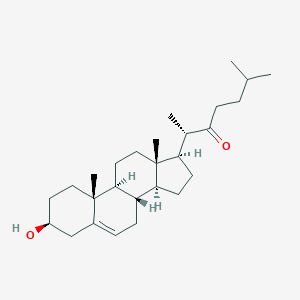
2-phenyl-2,3-dihydro-1H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-2,3-dihydro-1H-isoindole, also known as tetrahydroisoquinoline, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound has a unique chemical structure that makes it an attractive target for researchers to explore its synthesis, mechanism of action, and potential applications.
Mécanisme D'action
The mechanism of action of 2-phenyl-2,3-dihydro-1H-isoindole is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with various molecular targets in the body, including enzymes, receptors, and ion channels. For example, 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline derivatives have been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
2-phenyl-2,3-dihydro-1H-isoindole has been found to exhibit various biochemical and physiological effects. For example, this compound has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Tetrahydroisoquinoline derivatives have also been found to inhibit the activity of various enzymes, including COX-2 and lipoxygenase (LOX). Additionally, 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline derivatives have been found to modulate the activity of ion channels, such as voltage-gated potassium channels.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-phenyl-2,3-dihydro-1H-isoindole in lab experiments include its unique chemical structure, which makes it an attractive target for researchers to explore its synthesis and potential applications. Additionally, 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline derivatives have been found to exhibit various biological activities, making them potential candidates for drug development. The limitations of using 2-phenyl-2,3-dihydro-1H-isoindole in lab experiments include the complexity of its synthesis and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the research of 2-phenyl-2,3-dihydro-1H-isoindole. One direction is to explore the synthesis of novel 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline derivatives and evaluate their biological activities. Another direction is to investigate the mechanism of action of 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline derivatives and identify their molecular targets. Additionally, researchers can explore the potential applications of 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline derivatives in various fields, such as material science and organic synthesis.
Méthodes De Synthèse
The synthesis of 2-phenyl-2,3-dihydro-1H-isoindole can be achieved through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Friedel-Crafts reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline. The Bischler-Napieralski reaction involves the cyclization of an N-acylated amino acid with a halogenated ketone or aldehyde. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
2-phenyl-2,3-dihydro-1H-isoindole has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. Researchers have synthesized various derivatives of 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline and evaluated their biological activities. For example, 2-phenyl-2,3-dihydro-1H-isoindoleoquinoline derivatives have been found to inhibit the growth of cancer cells and induce apoptosis.
Propriétés
Numéro CAS |
19375-67-8 |
|---|---|
Nom du produit |
2-phenyl-2,3-dihydro-1H-isoindole |
Formule moléculaire |
C14H13N |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
2-phenyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C14H13N/c1-2-8-14(9-3-1)15-10-12-6-4-5-7-13(12)11-15/h1-9H,10-11H2 |
Clé InChI |
QQULFDKOSHUTTM-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC=C3 |
SMILES canonique |
C1C2=CC=CC=C2CN1C3=CC=CC=C3 |
Autres numéros CAS |
19375-67-8 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



